molecular formula C15H21NO4 B14033817 Dibutyl pyridine-2,5-dicarboxylate

Dibutyl pyridine-2,5-dicarboxylate

Cat. No.: B14033817
M. Wt: 279.33 g/mol
InChI Key: WKPHHUDVBBBVRP-UHFFFAOYSA-N
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Description

Dibutyl pyridine-2,5-dicarboxylate is an ester derivative of pyridine-2,5-dicarboxylic acid that serves as a valuable building block and precursor in chemical synthesis and materials science research. Its core value lies in its ability to function as a versatile ligand scaffold for constructing metal-organic frameworks (MOFs) and coordination complexes . The pyridine-2,5-dicarboxylate (pydc) moiety is known for its versatile coordination chemistry, binding to metal atoms via its two carboxylate groups and the nitrogen atom from the pyridine ring, which can lead to diverse structural architectures . Researchers utilize this functional group to develop new compounds with potential applications in areas such as catalysis, magnetism, and fluorescence studies . Furthermore, metal complexes derived from pyridine-2,5-dicarboxylic acid have been investigated as model systems for metallopharmaceuticals and have demonstrated significant biological activities, including antimicrobial properties against pathogens like Staphylococcus aureus and cytotoxic effects on rat glioma cell lines (C6) in vitro . This compound is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

dibutyl pyridine-2,5-dicarboxylate

InChI

InChI=1S/C15H21NO4/c1-3-5-9-19-14(17)12-7-8-13(16-11-12)15(18)20-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

WKPHHUDVBBBVRP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CN=C(C=C1)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Esterification Reaction

The most straightforward method to prepare dibutyl pyridine-2,5-dicarboxylate is through the esterification of pyridine-2,5-dicarboxylic acid with butanol in the presence of an acid catalyst.

$$
\text{Pyridine-2,5-dicarboxylic acid} + 2 \ \text{Butanol} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{this compound} + 2 \ \text{H}_2\text{O}
$$

  • Catalysts used: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are preferred for their efficiency in promoting esterification.

  • Reaction conditions: Heating at elevated temperatures (typically 100–150°C) under reflux or in a suitable solvent system to drive the equilibrium toward ester formation by removing water.

  • Solvent: Often carried out in excess butanol acting as both reagent and solvent, or in inert solvents like toluene with azeotropic removal of water.

Process Details and Optimization

From patent literature, the esterification process involves:

Parameter Typical Range/Value Notes
Temperature 100–150°C Elevated to enhance reaction rate
Catalyst Sulfuric acid (H₂SO₄) Preferred mineral acid catalyst
Reaction time 4–12 hours Depends on scale and catalyst concentration
Molar ratio Acid : Butanol = 1 : 2.5 to 3 Excess alcohol to push reaction forward
Water removal Continuous removal recommended To shift equilibrium toward ester formation

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm completion.

Preparation via Pyridinedicarboxylic Acid Precursors

An alternative approach involves synthesizing the pyridine-2,5-dicarboxylic acid intermediate enzymatically or chemically from substituted benzoic acids, followed by esterification.

  • Biocatalytic route: Using protocatechuate dioxygenase enzymes to convert 3,4-dihydroxybenzoic acid to pyridinedicarboxylic acids, including the 2,5-isomer, which can then be esterified.

  • Chemical cyclization: Ring closure of ring-opened intermediates with a nitrogen source forms the pyridinedicarboxylic acid scaffold, which is subsequently esterified.

This multi-step process allows for the preparation of the acid precursor in high purity, which is crucial for obtaining pure dibutyl esters.

Comparative Notes on Related Pyridinedicarboxylate Esters

While dibutyl pyridine-2,3-dicarboxylate and dibutyl pyridine-2,6-dicarboxylate are structurally related esters, their preparation methods differ slightly due to positional isomerism affecting reactivity and precursor availability.

Summary Table of Preparation Methods

Method Starting Material Catalyst Conditions Comments
Direct esterification Pyridine-2,5-dicarboxylic acid Sulfuric acid (H₂SO₄) 100–150°C, 4–12 h Most common, straightforward
Biocatalytic precursor synthesis 3,4-dihydroxybenzoic acid Protocatechuate dioxygenase Mild enzymatic conditions Multi-step, high purity acid precursor
Chemical cyclization + esterification Ring-opened intermediates + nitrogen source Mineral acids Elevated temperature Enables synthesis of acid precursor

Analytical and Monitoring Techniques

Chemical Reactions Analysis

Types of Reactions

Dibutyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form pyridine-2,5-dicarboxylic acid and butanol.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Pyridine-2,5-dicarboxylic acid and butanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Dibutyl pyridine-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of dibutyl pyridine-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester groups can undergo hydrolysis, releasing pyridine-2,5-dicarboxylic acid, which may have its own biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The key structural variation among pyridine-2,5-dicarboxylate esters lies in the alkyl chain length. This variation significantly impacts properties such as melting point, solubility, and hydrophobicity:

Compound Name Molecular Formula Alkyl Chain Melting Point (°C) Solubility Profile
Dimethyl pyridine-2,5-dicarboxylate C₉H₉NO₄ Methyl 160–163 Soluble in DCM, ethyl acetate; insoluble in water
Diethyl pyridine-2,5-dicarboxylate C₁₁H₁₃NO₄ Ethyl Not reported Likely similar to dimethyl ester
Dipropyl pyridine-2,5-dicarboxylate C₁₃H₁₇NO₄ Propyl Not reported Expected lower water solubility
Dibutyl pyridine-2,5-dicarboxylate C₁₅H₂₁NO₄ Butyl Not reported Highly lipophilic; low water solubility (inferred)

Key Observations :

  • Longer alkyl chains increase hydrophobicity, reducing water solubility and enhancing solubility in organic solvents.
  • Melting points decrease with longer alkyl chains due to reduced crystallinity. For example, the dimethyl ester has a high melting point (~160°C), while the dibutyl ester is likely a liquid or low-melting solid .
Coordination Polymers and MOFs

Pyridine-2,5-dicarboxylate ligands are widely used in constructing metal-organic frameworks (MOFs) and coordination polymers. The choice of ester influences ligand flexibility and metal coordination:

  • H₂pydc : Forms stable complexes with transition metals (e.g., Co, Cu, Zn) and lanthanides (e.g., Pr, Sm), enabling applications in luminescent materials and catalysis .
  • Ester Derivatives: Dimethyl and diethyl esters are intermediates in synthesizing diol linkers (e.g., pyrazine-2,5-diyldimethanol) for supramolecular networks. Longer alkyl esters (e.g., dibutyl) may reduce ligand rigidity, affecting network topology .
Bio-Based Polymers

Diethyl pyridine-2,5-dicarboxylate (PD25) is a monomer in enzymatic synthesis of lignin-derived polyesters, offering thermal stability comparable to petroleum-based plastics. Dibutyl derivatives could enhance polymer flexibility but may reduce enzymatic processing efficiency due to increased hydrophobicity .

Battery Materials

Pyridine-2,5-dicarboxylate-based compounds show promise in organic sodium-ion batteries. Theoretical studies suggest that substituents (e.g., methyl vs. ethyl) tune redox potentials and sodium-ion storage capacity. Dibutyl esters may improve electrode stability but reduce ionic conductivity .

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